Fmoc-β-シアノ-L-アラニン

説明

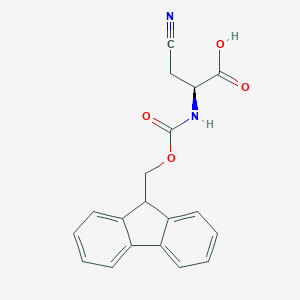

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

Fmoc-β-cyano-L-alanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating the stepwise assembly of peptides. Its incorporation into peptides can enhance stability and bioactivity.

Key Benefits:

- Stability : The Fmoc group provides stability to the amino acid during synthesis.

- Versatility : It can be used to introduce cyano groups into peptides, which can be further modified for various applications.

Drug Development

The compound has been explored for its potential as a building block in the synthesis of bioactive peptides. Peptides containing β-cyano amino acids can exhibit unique biological activities, making them candidates for drug development.

Case Studies:

- Research has shown that peptides incorporating β-cyano-L-alanine can exhibit enhanced binding affinity to specific receptors, suggesting potential therapeutic applications in areas such as cancer treatment and metabolic disorders.

Biological Studies

Fmoc-β-cyano-L-alanine has been investigated for its effects on biological systems. Studies have indicated that it may influence cellular pathways involved in apoptosis and cell proliferation.

Research Findings:

- A study demonstrated that peptides containing this compound could modulate signaling pathways related to cell survival, indicating potential roles in cancer therapy.

作用機序

Target of Action

Fmoc-beta-cyano-L-alanine, also known as 3-Cyano-N-Fmoc-L-alanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is primarily used in the field of proteomics and solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group protects the amino group of the alanine, preventing it from reacting prematurely during the synthesis process . This protection is temporary and is removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed, allowing the amino group of the alanine to react and form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .

Result of Action

The primary result of the action of Fmoc-beta-cyano-L-alanine is the successful synthesis of peptides . By protecting the amino group of alanine, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .

Action Environment

The action of Fmoc-beta-cyano-L-alanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the removal of the Fmoc group requires a basic environment .

生化学分析

Biochemical Properties

The role of Fmoc-beta-cyano-L-alanine in biochemical reactions is primarily as a building block in the preparation of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the Fmoc group, which is typically removed with a base such as pyridine .

Molecular Mechanism

The molecular mechanism of Fmoc-beta-cyano-L-alanine primarily involves its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, which is an orthogonal de-protection strategy to the acid labile Boc group . This allows for the incorporation of the alanine derivative into the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature, with a long shelf-life . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, commonly referred to as Fmoc-cyanoalanine, is a synthetic amino acid derivative known for its diverse biological activities. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and drug design.

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is C₁₉H₁₈N₂O₄, with a molecular weight of 350.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the coupling process.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. The Fmoc group provides stability and facilitates the formation of peptide bonds, while the cyanopropanoic acid moiety may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic pathways.

Biological Activities and Applications

- Peptide Synthesis : The primary application of Fmoc-cyanoalanine is in the synthesis of peptides. The Fmoc group allows for selective protection of amino groups, enabling the stepwise assembly of peptide chains. This method is crucial in developing peptide-based drugs and biologics.

- Antitumor Activity : Preliminary studies suggest that compounds containing the cyano group may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against various human cancer cell lines, revealing potential as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Some studies indicate that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and potentially leading to therapeutic benefits in metabolic disorders.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, Fmoc-cyanoalanine derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that compounds with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications could optimize efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fmoc-Cyanoalanine | 25 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. The study found that Fmoc-cyanoalanine showed competitive inhibition with an IC50 value of 15 µM, indicating its potential role in managing diabetes through enzyme modulation.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DPP-IV | 15 | Competitive |

特性

IUPAC Name |

(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOTHAUCCEZLI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561247 | |

| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127273-06-7 | |

| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。